1-Phenylbutane-2,3-dione
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Overview
Description
1-Phenylbutane-2,3-dione, also known as methylbenzylglyoxal, is an organic compound with the molecular formula C10H10O2. It is characterized by a phenyl group attached to a butane-2,3-dione structure. This compound is known for its yellow color and sweet, fruity odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2,3-dione can be synthesized through the reaction of benzyl chloride with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation . Another method involves the reaction of phenylacetyl chloride with ethyl acetoacetate under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions yield alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted phenylbutane derivatives.
Scientific Research Applications
1-Phenylbutane-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylbutane-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate metabolic pathways, influencing processes such as oxidation-reduction reactions and enzyme catalysis.
Comparison with Similar Compounds
1-Phenyl-1,3-butanedione (Benzoylacetone): Similar structure but different reactivity and applications.
2-Acetylacetophenone: Another diketone with distinct chemical properties and uses.
Uniqueness: 1-Phenylbutane-2,3-dione is unique due to its specific reactivity patterns and its ability to participate in a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance .
Properties
CAS No. |
38087-02-4 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-phenylbutane-2,3-dione |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
WZLKRAJHCPNZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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